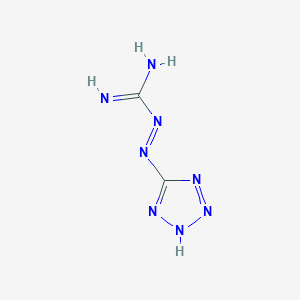
(1E)-1-(2H-tetrazol-5-ylimino)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(2H-tetrazol-5-ylimino)guanidine is a chemical compound that features a tetrazole ring and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2H-tetrazol-5-ylimino)guanidine typically involves the reaction of a guanidine derivative with a tetrazole precursor. Common synthetic routes may include:
Condensation Reactions: Combining guanidine with a tetrazole derivative under acidic or basic conditions.
Cyclization Reactions: Forming the tetrazole ring in situ from appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including:
Catalysts: Using catalysts to increase reaction efficiency.
Solvents: Selecting appropriate solvents to maximize yield and purity.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(2H-tetrazol-5-ylimino)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(2H-tetrazol-5-ylimino)guanidine can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, compounds with guanidine and tetrazole groups are often explored for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1E)-1-(2H-tetrazol-5-ylimino)guanidine would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-aminotetrazole.
Guanidine Derivatives: Compounds containing the guanidine group, such as aminoguanidine.
Uniqueness
(1E)-1-(2H-tetrazol-5-ylimino)guanidine is unique due to the combination of the tetrazole and guanidine groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C2H4N8 |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
(1E)-1-(2H-tetrazol-5-ylimino)guanidine |
InChI |
InChI=1S/C2H4N8/c3-1(4)5-6-2-7-9-10-8-2/h(H3,3,4)(H,7,8,9,10)/b6-5+ |
InChI Key |
HRRZFOLGXCGRIX-AATRIKPKSA-N |
Isomeric SMILES |
C1(=NNN=N1)/N=N/C(=N)N |
Canonical SMILES |
C1(=NNN=N1)N=NC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















